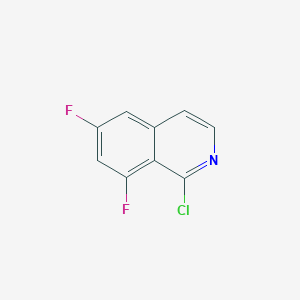

1-Chloro-6,8-difluoroisoquinoline

Beschreibung

1-Chloro-6,8-difluoroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₉H₄ClF₂N and a molecular weight of 199.45 g/mol. Isoquinolines are heterocyclic aromatic compounds widely studied for their biological and pharmaceutical relevance. The substitution pattern of chlorine at position 1 and fluorine at positions 6 and 8 introduces significant electronic and steric effects. Chlorine, being a moderately electronegative halogen, enhances electrophilic substitution resistance, while fluorine’s small size and high electronegativity influence dipole moments and metabolic stability. Such compounds are often explored as intermediates in drug discovery, particularly in kinase inhibitors or antimicrobial agents, though direct applications of this specific derivative require further research.

Eigenschaften

IUPAC Name |

1-chloro-6,8-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-9-8-5(1-2-13-9)3-6(11)4-7(8)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHIXBDSERYEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Chloro-6,8-difluoroisoquinoline can be achieved through several routes:

Direct Fluorination: This method involves the direct introduction of fluorine atoms onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituents.

Analyse Chemischer Reaktionen

1-Chloro-6,8-difluoroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

1-Chloro-6,8-difluoroisoquinoline has a wide range of applications in scientific research:

Pharmaceuticals: The compound is used in the development of drugs due to its enhanced biological activity.

Materials Science: The compound’s unique properties make it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-Chloro-6,8-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, fluorinated isoquinolines have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5,8-Dichloroisoquinoline (CAS 703-32-2) Molecular Formula: C₉H₅Cl₂N Key Features: Dichloro substitution at positions 5 and 8. Physical Properties: Melting point = 97.5°C, boiling point = 324.23°C, density = 1.4178 g/cm³ . Comparison: The dichloro substitution increases lipophilicity compared to the target compound’s chloro-difluoro pattern.

6,8-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Molecular Formula: C₉H₇F₂NO Key Features: Partially saturated ring with a ketone group at position 1. The ketone group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

2-Chloro-6,8-difluoroquinoline Molecular Formula: C₉H₄ClF₂N Key Features: Quinoline backbone (nitrogen at position 1 vs. isoquinoline’s position 2). Comparison: The nitrogen position alters electron density distribution, making quinoline derivatives more prone to electrophilic substitution at position 8. This structural difference impacts binding affinity in biological targets .

Methoxy-Substituted Isoquinolines (e.g., 6,7-dimethoxy derivatives) Example: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d). Key Features: Methoxy groups at positions 6 and 5. Comparison: Methoxy groups are electron-donating, increasing ring activation for electrophilic substitution compared to the electron-withdrawing halogens in 1-chloro-6,8-difluoroisoquinoline. This enhances reactivity in alkylation or acylation reactions .

Physicochemical and Reactivity Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.